Boc-met-met-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The term "Boc-met-met-OH" refers to a dipeptide compound that is protected at the N-terminus by a tert-butyloxycarbonyl (Boc) group. This protective group is commonly used in peptide synthesis to prevent unwanted reactions at the amino group during the coupling of peptide fragments. The Boc group is known for its stability under certain conditions and can be removed selectively when desired .

Synthesis Analysis

The synthesis of Boc-protected amino acids and peptides typically involves the coupling of amino acid esters with Boc-amino acids. For example, the peptide N-Boc-L-Pro-dehydro-Leu-OCH3 was synthesized by coupling dehydroleucine methyl ester with Boc-Pro-OH . This process is indicative of the general approach to synthesizing Boc-protected peptides, which may be applicable to the synthesis of Boc-met-met-OH, although the specific synthesis details for Boc-met-met-OH are not provided in the papers.

Molecular Structure Analysis

The molecular structure of Boc-protected peptides is characterized by the presence of the Boc group, which influences the overall conformation of the molecule. In the case of N-Boc-L-Pro-dehydro-Leu-OCH3, X-ray diffraction revealed the molecular dimensions and backbone conformation angles, providing insight into the peptide's structure . While the exact structure of Boc-met-met-OH is not detailed, similar analytical techniques could be used to determine its molecular conformation.

Chemical Reactions Analysis

The Boc group is known for its stability during peptide synthesis and can be removed under acidic conditions. For instance, in the solid-phase synthesis of oligoribonucleotides, the Boc group used as a 2'-OH-protecting group was found to be stable and could be quantitatively and selectively removed by 4n HCl/dioxane . This property is crucial for the stepwise construction of peptides, including Boc-met-met-OH, allowing for the sequential addition of amino acids without side reactions.

Physical and Chemical Properties Analysis

科学研究应用

化学合成和改性

Boc-met-met-OH 作为二肽,在化学合成和改性领域发挥着重要作用。该化合物已被用于合成海藻糖中心二肽酯。具体来说,α,α-海藻糖与二肽酰基供体(如 Boc-Phe-Met-OH)的化学酯化产生了取代数和位点不同的产物。这一过程突出了酰化剂的结构性质和空间要求的重要性,反映了 Boc-met-met-OH 在此类化学合成过程中的重要作用(Jerić 等人,2006 年)。

缓蚀

在材料科学领域,Boc-met-met-OH 已被研究用作缓蚀剂,特别是硝酸溶液中的黄铜缓蚀剂。研究表明,该化合物显着降低了腐蚀速率,作为阴极缓蚀剂并表明其在腐蚀金属表面的化学吸附(Abed 等人,2004 年)。

催化应用和反应性

Boc-met-met-OH 在催化中的反应性和应用已在涉及氧化转化的研究中得到证明。例如,Met、Cys 和 Trp 等氨基酸的 N-Boc 衍生物,类似于蛋白质中相应氨基酸残基的性质,被特定系统有效氧化,表明该化合物在催化过程和反应性研究中的潜力(Lazzaro 等人,2004 年)。

先进材料和表面科学

Boc-met-met-OH 也在先进材料的开发和分析中找到了应用。例如,涉及 Fmoc-L-Lys(Boc)-Gly-OH 等化合物的合成和结构表征的研究,为人类的生理过程提供了重要的见解,为氨基保护反应和多肽合成奠定了基础,从而突出了该化合物在先进材料科学中的作用(Zhao 和 Key,2013 年)。

安全和危害

未来方向

While specific future directions for Boc-Met-Met-OH are not mentioned in the search results, peptide drug discovery has shown a resurgence since 2000 . The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . Therefore, the development of new methods for peptide synthesis, including the use of Boc-Met-Met-OH, could be a potential future direction.

属性

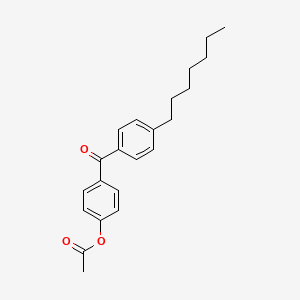

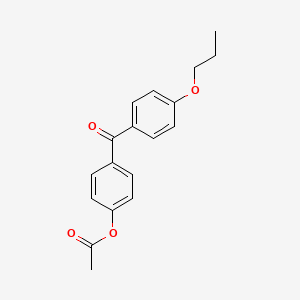

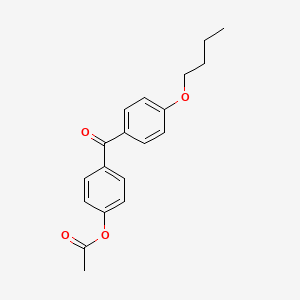

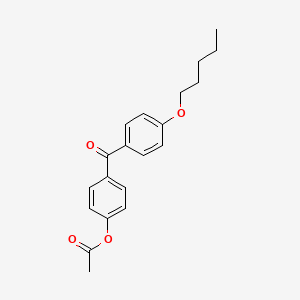

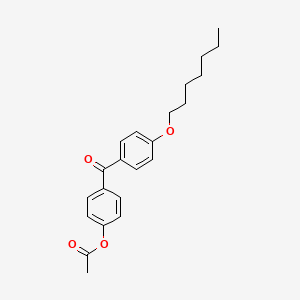

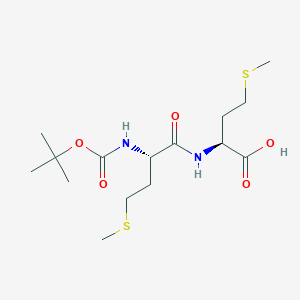

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O5S2/c1-15(2,3)22-14(21)17-10(6-8-23-4)12(18)16-11(13(19)20)7-9-24-5/h10-11H,6-9H2,1-5H3,(H,16,18)(H,17,21)(H,19,20)/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABHRCYXNJACEV-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。